N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a 3,5-dimethylisoxazole carboxamide core linked to a hydroxyethyl group substituted with both thiophen-2-yl and thiophen-3-yl moieties. This structure combines multiple pharmacophoric elements: the isoxazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the dual thiophene substituents may enhance π-π stacking interactions in biological targets. The hydroxyethyl group could improve aqueous solubility but may also influence membrane permeability.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-14(11(2)21-18-10)15(19)17-9-16(20,12-5-7-22-8-12)13-4-3-6-23-13/h3-8,20H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGAHJPEXIJKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and as a BRD4 inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its SMILES representation, which is crucial for understanding its interactions at the molecular level. The structural features include:
- Isomeric forms : The presence of thiophene rings contributes to its unique properties.
- Functional groups : Hydroxy and carboxamide groups are significant for biological interactions.
Recent studies have highlighted the compound's role as a BRD4 inhibitor , which is pivotal in epigenetic regulation and cancer biology. The bromodomain-containing protein 4 (BRD4) is involved in transcriptional regulation and has been implicated in various cancers, including colorectal cancer.
Key Findings from Research Studies
- Inhibition of BRD4 : In vitro studies demonstrated that derivatives of 3,5-dimethylisoxazole, including this compound, exhibit potent inhibitory effects on BRD4. The most notable compound showed an IC50 value significantly lower than previously known inhibitors, indicating high potency against BRD4 .
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in vivo. For instance, administration in mouse models resulted in a tumor suppression rate of 56.1% without severe toxicity .
- Apoptotic Pathways : Mechanistic studies revealed that the compound promotes apoptosis through intrinsic pathways, activating downstream effectors such as caspase 3, which are critical for programmed cell death in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| BRD4 Inhibition IC50 | < 2.1 nM | |
| Tumor Suppression Rate | 56.1% in CT-26 model mice | |
| Apoptotic Induction | Activation of caspase 3 |
Table 2: Comparison with Other Compounds
| Compound ID | Structure Description | IC50 (nM) | Tumor Suppression Rate (%) |
|---|---|---|---|
| Compound 14 | Lead compound | >20 | 11.5 |
| Compound 22 | Target compound (this study) | <2.1 | 56.1 |
Case Studies
In one notable study involving colorectal cancer cell lines (HCT116), the compound was tested alongside other known inhibitors. Results indicated that it not only inhibited cell proliferation but also induced apoptosis effectively compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related molecules with heterocyclic cores (e.g., isoxazole, thiophene) and carboxamide functionalities.
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Physicochemical Properties: Melting Points: Thiophene derivatives in exhibit a wide range (114–210°C), influenced by substituent rigidity. The target compound’s melting point is unreported but may fall within this range depending on crystallinity. Solubility: The hydroxyethyl group could increase aqueous solubility relative to non-polar analogues (e.g., 727386-76-7 with a benzodioxol group) .
Biological Relevance :
- Thiophene and isoxazole motifs are associated with antimicrobial, antitumor, and antiviral activities . The dual thiophenes in the target compound may improve binding to hydrophobic enzyme pockets.
- Compared to 727386-76-7, the absence of a benzodioxol group might reduce CNS-targeted effects but lower toxicity risks .
Computational Insights
Crystallographic Considerations
SHELX software is widely used for small-molecule crystallography, suggesting that the target compound’s structure (if crystallized) could be resolved using similar approaches.
Q & A
Basic: What synthetic routes are employed to prepare N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, and how is its structure validated?
Methodological Answer:
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : Condensation of thiophene derivatives (e.g., 2-thiophenemethanol and 3-thiophenemethanol) under acidic conditions to form the hydroxyethyl backbone.
- Step 2 : Coupling the isoxazole-4-carboxamide moiety using reagents like EDCl/HOBt for amide bond formation .
Structural Validation : - NMR Spectroscopy : - and -NMR confirm regiochemistry of thiophene substituents and isoxazole-methyl groups. For instance, thiophene protons appear as doublets at δ 6.8–7.2 ppm, while isoxazole carbons resonate at ~160–170 ppm .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry at the hydroxyethyl center .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Methodological Answer:
Key variables include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyethyl intermediate, improving coupling efficiency .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide activation, reducing side-product formation .
- Temperature Control : Maintaining 0–5°C during carbodiimide-mediated coupling minimizes racemization at the chiral hydroxy center .
Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantify purity by HPLC (>95% area under the curve) .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The hydroxyethyl group’s oxygen shows high nucleophilicity (), favoring alkylation .
- Reaction Path Sampling : ICReDD’s quantum-chemical workflows simulate transition states for thiophene-isoxazole coupling, identifying energy barriers (~25 kcal/mol) that guide solvent selection .
Basic: What assays are used to evaluate the compound’s biological activity, and how are mechanisms probed?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at IC concentrations (typically 10–50 µM) .
- Target Engagement Studies : Surface plasmon resonance (SPR) measures binding affinity to enzymes like cyclooxygenase-2 (KD ~1–10 µM) .
- Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation (t > 60 min suggests suitability for in vivo studies) .
Advanced: How can contradictory NMR data (e.g., split signals) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (25–50°C) collapses split signals caused by hindered rotation around the amide bond .
- COSY and NOESY : Correlate protons across thiophene and isoxazole rings to assign splitting to diastereotopic methyl groups .
- Crystallographic Validation : Compare NMR-derived dihedral angles with X-ray data to resolve conformational ambiguities .
Advanced: What strategies mitigate regioselectivity challenges during thiophene functionalization?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position of thiophene, ensuring selective alkylation over the 3-position .
- Protecting Groups : Temporary silyl protection of the hydroxyethyl moiety prevents undesired ring-opening during thiophene substitution .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by HPLC for decomposition products (e.g., hydrolyzed amide bonds) .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts (>300 nm) under accelerated photolytic conditions .
Advanced: What crystallographic software tools resolve disorder in the thiophene rings?
Methodological Answer:
- SHELXL Refinement : Apply "PART" instructions to model thiophene ring disorder, refining occupancy factors for overlapping atoms .
- Twinned Data Handling : Use HKL-2 to index and integrate diffraction patterns from twinned crystals (twin law: -h, -k, l) .
Advanced: How do steric effects influence the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2’s hydrophobic pocket; steric clashes between thiophene substituents and Val523 reduce affinity (ΔG > -8 kcal/mol) .
- Mutagenesis Studies : Replace Val523 with alanine in recombinant COX-2; observe 3-fold increase in IC, confirming steric hindrance .
Basic: What purification techniques are optimal for isolating the final product?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
